molecular formula C12H11NO2 B8599184 (3-Phenoxypyridin-2-yl)methanol

(3-Phenoxypyridin-2-yl)methanol

Cat. No.: B8599184
M. Wt: 201.22 g/mol
InChI Key: DRGANAYEOQHOPL-UHFFFAOYSA-N
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Description

(3-Phenoxypyridin-2-yl)methanol (C12H11NO2) is a versatile pyridine-derived alcohol offered as a key chemical intermediate for research and development purposes. Compounds of this structural class, featuring both a pyridine ring and a benzyl alcohol group, are of significant interest in medicinal and synthetic chemistry. Similar structures, such as phenyl(pyridin-2-yl)methanol, are documented in scientific literature for their role in synthetic organic chemistry, often serving as a precursor or ligand in various chemical transformations . The primary value of this compound lies in its potential as a multifunctional building block. The molecule presents three distinct sites for chemical modification: the hydroxymethyl group (-CH2OH), the phenoxy ether linkage, and the nitrogen atom in the pyridine ring. This allows researchers to functionalize the core structure for the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and ligands for catalysis. The phenoxy group, in particular, is a common motif in active compounds and can influence a molecule's lipophilicity and binding affinity. As a standard practice for chemicals of this nature, the product should be stored at room temperature, preferably in a cool, dark place under an inert atmosphere to ensure long-term stability . This compound is intended for research use in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(3-phenoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

DRGANAYEOQHOPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyridine methanol derivatives differ primarily in substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
(3-Phenoxypyridin-2-yl)methanol 3-phenoxy, 2-CH2OH C12H11NO2 201.22 Bulky aromatic substituent; used in drug intermediates
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-Cl, 5-F, 3-CH2OH C6H5ClFNO 161.56 Halogenated; potential antimicrobial activity
(6-Methoxypyridin-2-yl)-methanol 6-OCH3, 2-CH2OH C7H9NO2 139.15 Electron-donating methoxy group; agrochemical applications
[3-(Trifluoromethoxy)pyridin-2-yl]methanol 3-CF3O, 2-CH2OH C7H6F3NO2 193.12 Strong electron-withdrawing CF3O; enhances metabolic stability in pharmaceuticals
(3-PROPYLPYRIDIN-2-YL)METHANOL 3-propyl, 2-CH2OH C9H13NO 151.21 Alkyl chain increases lipophilicity; material science applications
(2-Aminopyridin-4-yl)-methanol 2-NH2, 4-CH2OH C6H8N2O 124.14 Amino group enhances hydrogen bonding; biological probes
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 3-OCH3, 6-CF3, 2-CH2OH C8H8F3NO2 207.15 Dual substituents (OCH3, CF3); agrochemical synthesis

Preparation Methods

Nucleophilic Substitution and Aldehyde Reduction

A two-step strategy involving nucleophilic aromatic substitution (SNAr) followed by aldehyde reduction has been adapted from analogous pyridine syntheses.

Synthesis of 3-Phenoxypyridine-2-carbaldehyde

The procedure begins with 3-chloro-2-pyridinecarboxaldehyde, which undergoes SNAr with phenol under basic conditions. In a representative protocol, a mixture of 3-chloro-2-pyridinecarboxaldehyde (2.0 mmol), phenol (3.0 mmol), and anhydrous KOH (4.0 mmol) in dry DMF is stirred at 105°C for 2 hours. The reaction proceeds via deprotonation of phenol by KOH, generating a phenoxide ion that displaces the chloride at position 3. After workup, 3-phenoxypyridine-2-carbaldehyde is isolated in 46–65% yield.

Reduction to (3-Phenoxypyridin-2-yl)methanol

The aldehyde intermediate is reduced using NaBH4 in ethanol. For example, 3-phenoxypyridine-2-carbaldehyde (11 mmol) is treated with NaBH4 (16 mmol) in EtOH at 25°C for 2 hours. The reaction mixture is concentrated, extracted with ethyl acetate, and dried to yield the target alcohol in quantitative yield.

Key Data:

StepConditionsYield
SNArKOH, DMF, 105°C, 2 h46–65%
NaBH4 ReductionEtOH, 25°C, 2 h~100%

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a regioselective route to introduce the phenoxy group. Adapted from patent literature, this method employs (3-hydroxypyridin-2-yl)methanol as a precursor.

Etherification via Mitsunobu Reaction

A mixture of (3-hydroxypyridin-2-yl)methanol (1.0 mmol), phenol (1.2 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (DEAD, 1.5 mmol) in THF is stirred at 0°C for 24 hours. The reaction proceeds via in-situ formation of an oxyphosphonium intermediate, facilitating nucleophilic attack by phenol. The target compound is isolated in 70–85% yield after column chromatography.

Advantages:

  • High regioselectivity.

  • Mild conditions avoid pyridine ring decomposition.

Metal-Catalyzed Coupling Strategies

Copper-mediated Ullmann coupling provides an alternative route, particularly for halogenated precursors.

Synthesis of 3-Bromo-2-pyridinemethanol

3-Bromo-2-pyridinecarboxaldehyde is reduced using NaBH4 (as in Section 2.1.2) to yield 3-bromo-2-pyridinemethanol.

Phenoxy Group Introduction

A mixture of 3-bromo-2-pyridinemethanol (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol) in DMF is heated at 120°C for 12 hours. The reaction affords this compound in 50–60% yield.

Limitations:

  • Moderate yields due to competing side reactions.

  • Requires elevated temperatures.

Comparative Analysis of Synthetic Routes

MethodYieldRegioselectivityScalability
SNAr + Reduction46–65%HighModerate
Mitsunobu Reaction70–85%ExcellentHigh
Ullmann Coupling50–60%ModerateLow

The Mitsunobu reaction emerges as the most efficient, albeit contingent on precursor availability. SNAr offers practicality but requires halogenated aldehydes, which may limit accessibility.

Experimental Optimization

Solvent and Base Selection in SNAr

DMF outperforms polar aprotic solvents like DMSO due to superior solubility of phenoxide intermediates. KOH is preferred over NaOH for its stronger base strength, ensuring complete deprotonation of phenol.

Reducing Agent Screening

NaBH4 is optimal for aldehyde reduction, avoiding over-reduction seen with LiAlH4. Ethanol as a solvent minimizes side reactions compared to methanol.

Spectroscopic Characterization

  • IR Spectroscopy : A strong C=O stretch at 1680–1686 cm⁻¹ in the aldehyde intermediate disappears post-reduction, replaced by a broad O-H stretch at 3200–3400 cm⁻¹.

  • ¹H NMR : The hydroxymethyl proton resonates as a singlet at δ 5.37 ppm (CDCl3). Pyridine protons appear as doublets between δ 7.81–8.32 ppm.

  • ¹³C NMR : The hydroxymethyl carbon appears at δ 60–65 ppm, while the phenoxy-linked pyridine carbon resonates at δ 153 ppm.

Applications and Derivatives

This compound serves as a precursor to GPR120 agonists and CXCR4 antagonists. Derivatives include:

  • Isoxazole hybrids : Synthesized via condensation with hydroxylamine.

  • Thiazole analogs : Obtained through Hantzsch thiazole synthesis .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate organic waste containing pyridine derivatives and incinerate via certified hazardous waste facilities .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination.

How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Substituents like -CF₃ or -NO₂ at position 5 increase the pyridine ring’s electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions. However, they may deactivate the hydroxymethyl group, necessitating protection strategies .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃) or amino (-NH₂) groups at position 4 enhance nucleophilic aromatic substitution but reduce stability under acidic conditions.
  • Steric effects : Bulky substituents (e.g., cyclopropylmethoxy) at position 3 hinder coupling reactions at adjacent positions, requiring tailored catalysts like Buchwald-Hartwig ligands .

What methodologies are recommended for assessing the metabolic stability of this compound derivatives in preclinical studies?

Advanced Research Question

  • In vitro assays : Use liver microsomes (human or rodent) to measure cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
  • Isotope labeling : Incorporate deuterium at the hydroxymethyl position to track metabolic pathways and identify major metabolites .
  • Computational tools : Apply BKMS_METABOLIC databases to predict Phase I/II metabolism sites, guiding structural modifications to enhance stability .

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